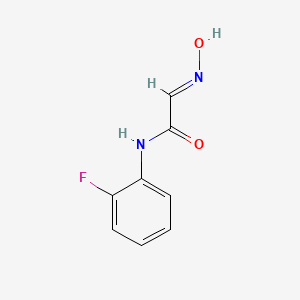

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide: is an organic compound with the molecular formula C8H8FNO It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a 2-fluorophenyl group, and the carbonyl oxygen is replaced by a hydroxyimino group

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide typically begins with 2-fluoroaniline and acetic anhydride.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like ethanol or methanol.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反応の分析

Functional Group Reactivity

The compound’s reactivity is governed by two key groups:

A. Hydroxyimino Group (-NOH)

-

Tautomerism: Exhibits keto-enol tautomerism, influencing its hydrogen-bonding capacity and stability .

-

Coordination Chemistry: Can act as a ligand in metal complexes due to the lone pair on the nitrogen atom .

B. Fluorophenyl Group

-

Electron-Withdrawing Effects: The fluorine atom enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions .

Reaction with Biological Targets

While primarily studied for its pharmacological potential, the compound’s hydroxyimino group participates in enzyme inhibition via hydrogen bonding .

Example Interaction:

-

PPAR-γ Binding: Competes with pioglitazone in TR-FRET assays, showing moderate affinity due to its ability to form hydrogen bonds with the receptor’s ligand-binding domain .

Stability and Degradation

Limited data exists on decomposition pathways, but the hydroxyimino group is susceptible to hydrolysis under acidic or alkaline conditions, yielding corresponding ketone or amine derivatives .

Comparative Reactivity Table

| Functional Group | Reaction Type | Observed Outcome |

|---|---|---|

| Hydroxyimino (-NOH) | Tautomerism | Stabilizes via intramolecular H-bond |

| Fluorophenyl (C6H4F) | Nucleophilic substitution | Low reactivity due to fluorine’s -I effect |

科学的研究の応用

Chemical Properties and Mechanism of Action

The compound's structure enhances its stability and lipophilicity, allowing for better penetration through biological membranes. The hydroxyimino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity, which is crucial for its therapeutic effects .

Anticancer Activity

Research indicates that (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide exhibits potential anticancer properties. The fluorine substitution enhances the compound's interaction with cancer cell receptors, leading to increased apoptosis in various cancer cell lines. In vitro studies have shown that this compound can inhibit tumor growth by affecting key signaling pathways involved in cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies reveal that this compound demonstrates significant inhibitory effects against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which is vital for bacterial survival .

Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of this compound. These studies focus on modifying the fluorine position and the hydroxyimino group to enhance potency and selectivity against specific molecular targets. For instance, alterations in the phenyl ring have shown to increase the compound's efficacy against certain enzyme targets involved in disease processes .

Case Study: Inhibition of Metalloproteinases

In a notable case study, this compound was investigated as an inhibitor of matrix metalloproteinases (MMPs), which play a critical role in tissue remodeling and cancer metastasis. The study demonstrated that this compound effectively inhibited MMP-12 activity, showcasing its potential as a therapeutic agent in treating chronic obstructive pulmonary disease (COPD) and other conditions related to tissue remodeling .

Case Study: Neuropathic Pain Management

Another significant application is in neuropathic pain management. Research has indicated that this compound modulates pain pathways by interacting with sigma receptors, leading to reduced pain perception in animal models of neuropathy. This finding opens avenues for developing new analgesics based on this compound .

Data Tables

作用機序

The mechanism of action of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

類似化合物との比較

N-(2-fluorophenyl)acetamide: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

N-(2-chlorophenyl)-2-hydroxyiminoacetamide: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological activity.

N-(2-bromophenyl)-2-hydroxyiminoacetamide: Contains a bromine atom, leading to different chemical and physical properties.

Uniqueness:

- The presence of the fluorine atom in (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide imparts unique properties such as increased stability and lipophilicity.

- The hydroxyimino group enhances its ability to form hydrogen bonds, making it a versatile intermediate in organic synthesis.

生物活性

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its mechanisms of action, interactions with molecular targets, and the implications for therapeutic applications.

Chemical Structure and Properties

The compound features a fluorophenyl group and a hydroxyimino moiety, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and stability, allowing better membrane penetration and interaction with biological targets.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C9H10F1N3O |

| Molecular Weight | 195.19 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Moderately soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may lead to modulation of several biochemical pathways, including inflammation and cellular signaling.

Molecular Targets

- Enzyme Inhibition : The compound has shown potential as an inhibitor of metalloproteinases, which are involved in tissue remodeling and various disease processes such as cancer and chronic inflammatory diseases .

- Receptor Binding : It may also interact with specific receptors, influencing cellular responses related to growth and apoptosis.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, derivatives have demonstrated significant inhibitory effects against viral replication, with effective concentrations (EC50) in the low micromolar range . While specific data for this compound's antiviral activity is limited, its structural analogs suggest a promising avenue for further research.

Antimicrobial Activity

The compound's ability to inhibit bacterial growth has been investigated. Preliminary findings indicate that it may exhibit antibacterial properties against Gram-positive bacteria, showcasing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

- Inhibition of Enzymatic Activity : A study evaluating the inhibition of human acetylcholinesterase (AChE) reported that compounds with similar structures exhibited varying degrees of inhibition, suggesting that this compound could be a candidate for further exploration in neurodegenerative diseases .

- Inflammatory Response Modulation : In vitro studies have shown that compounds containing hydroxyimino groups can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | EC50 / MIC (μM) | Mechanism of Action |

|---|---|---|

| N-(4-chloro-2-fluorophenyl)-2-(N-hydroxyimino)acetamide | 3.4 | Enzyme inhibition; receptor modulation |

| N-(2-chlorophenyl)-2-hydroxyiminoacetamide | 4.1 | Antiviral activity; enzyme inhibition |

| N-(2-bromophenyl)-2-hydroxyiminoacetamide | 5.0 | Antibacterial properties |

特性

IUPAC Name |

(2E)-N-(2-fluorophenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJRKAMDQGMILD-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=NO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=N/O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。